tert-Butyl 4-iodobenzyl(methyl)carbamate
Overview
Description
Tert-Butyl 4-iodobenzyl(methyl)carbamate is an organic compound with the molecular formula C13H18INO2 and a molecular weight of 347.19 g/mol . It is primarily used in research settings and is not intended for human use . This compound is characterized by the presence of a tert-butyl group, an iodinated benzyl group, and a methylcarbamate moiety.
Mechanism of Action
Target of Action
Tert-Butyl 4-Iodobenzyl(methyl)carbamate, also known as (4-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester, is a carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical systems.
Mode of Action
The interaction of this compound with its targets involves the formation of a carbamate linkage with amines . This linkage serves as a protective group that can be removed under certain conditions . The iodine group in the compound is a good leaving group, which can facilitate nucleophilic substitution reactions .
Biochemical Pathways
Given its role as a protecting group for amines, it can be inferred that it may play a role in the synthesis of complex organic molecules, possibly including peptides .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific biochemical context in which it is used. As a protecting group for amines, it could facilitate the synthesis of complex organic molecules, possibly including peptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the carbamate linkage and thus the compound’s efficacy as a protecting group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-iodobenzyl(methyl)carbamate typically involves the reaction of 4-iodobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carbamate . Another method involves the use of di-tert-butyl dicarbonate and sodium azide, followed by a Curtius rearrangement to form the carbamate .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research. the methods mentioned above can be scaled up for larger-scale synthesis if needed.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-iodobenzyl(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl group can be removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Deprotection Reactions: Trifluoroacetic acid or other strong acids are used to remove the tert-butyl group.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with a thiol would yield a thioether.
Deprotection Reactions: Removal of the tert-butyl group yields the corresponding free amine.
Scientific Research Applications
Tert-butyl 4-iodobenzyl(methyl)carbamate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of iodinated benzyl groups in biological systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 4-iodobenzyl(methyl)carbamate is unique due to its specific combination of functional groups, which allows for a variety of chemical reactions and applications in research. Its iodinated benzyl group distinguishes it from other carbamates, providing unique reactivity and potential biological activity .
Properties
IUPAC Name |
tert-butyl N-[(4-iodophenyl)methyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJLVALLUYIDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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